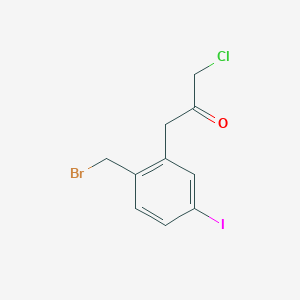
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, iodine, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by iodination and chlorination under controlled conditions. For example, the bromination step might involve the use of sodium bromate and sodium bromide in a solvent like methylene dichloride, with sulfuric acid as a catalyst . The iodination and chlorination steps would follow similar protocols, ensuring the correct positioning of the halogen atoms on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine, iodine, and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different halogen atoms, while oxidation and reduction reactions could produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromomethyl)-5-iodobenzene: Similar structure but lacks the chloropropanone group.
1-(2-Iodomethyl)-5-bromobenzene: Similar structure with different positioning of halogen atoms.
3-Chloro-1-(2-bromomethyl)-5-iodobenzene: Another isomer with a different arrangement of the chloropropanone group.
Uniqueness
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is unique due to the specific arrangement of bromine, iodine, and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H9BrClIO |
|---|---|
Poids moléculaire |
387.44 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-5-iodophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6H2 |
Clé InChI |
UPIJWRBCVKQBTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)CC(=O)CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
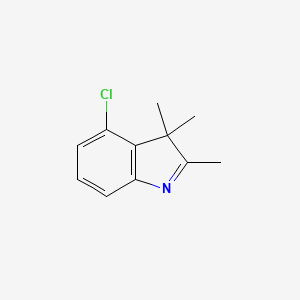
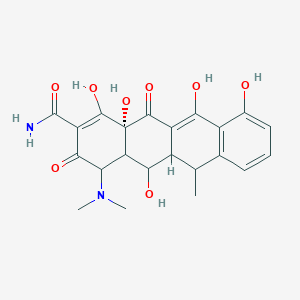
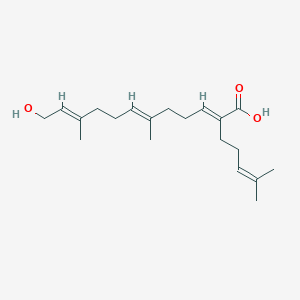

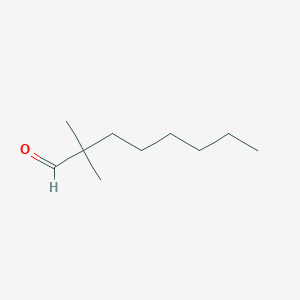
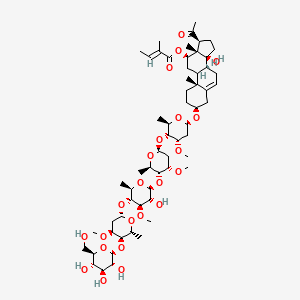
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
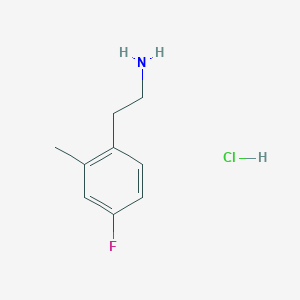

![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
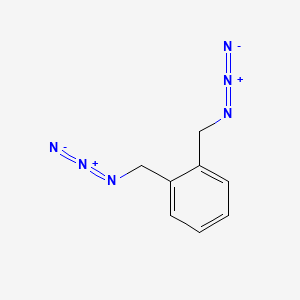
![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
